O-Methyl Ticagrelor is a derivative of Ticagrelor, a well-known P2Y12 platelet inhibitor used primarily in the prevention of thrombotic cardiovascular events such as myocardial infarction and stroke. Ticagrelor has gained prominence due to its unique mechanism of action and pharmacokinetic properties, distinguishing it from other antiplatelet agents like clopidogrel. The compound is classified under small molecules and is recognized for its role in managing acute coronary syndrome and reducing cardiovascular mortality.
Ticagrelor was first synthesized in 2003 and subsequently approved by the European Medicines Agency in December 2010 and the U.S. Food and Drug Administration in July 2011. It is marketed under various brand names, including Brilinta and Brilique . The compound's development was spearheaded by AstraZeneca, focusing on its efficacy as a direct acting antiplatelet agent.
The synthesis of O-Methyl Ticagrelor involves several steps that build upon the established methods for synthesizing Ticagrelor itself. There are multiple synthetic routes reported, each with varying efficiencies and yields.
O-Methyl Ticagrelor retains the core structure of Ticagrelor but features a methoxy group that alters its physical properties.
O-Methyl Ticagrelor can participate in various chemical reactions due to its functional groups:
O-Methyl Ticagrelor functions primarily as a P2Y12 receptor antagonist.
The physical and chemical properties of O-Methyl Ticagrelor are critical for understanding its behavior in biological systems.
O-Methyl Ticagrelor has significant applications in scientific research and clinical settings:
The stereoselective construction of the cyclopentyltriazolopyrimidine core is pivotal for synthesizing bioactive O-methyl ticagrelor analogues. Two dominant strategies exist: biocatalytic asymmetric reduction and chiral auxiliary-mediated cyclopropanation. Biocatalytic approaches leverage engineered ketoreductases (KREDs) or alcohol dehydrogenases (e.g., Rhky-ADH from Rhodococcus kyotonensis) to enantioselectively reduce prochiral ketones like 2-Chloro-1-(3,4-difluorophenyl)ethanone to (S)-alcohol intermediates (>99% ee). These serve as precursors for stereocontrolled cyclopropanation [2] [8]. Alternatively, chemical methods employ Oppolzer’s sultam or (−)-menthol as chiral auxiliaries to direct diastereoselective cyclopropanation of cinnamate derivatives, achieving >99% diastereomeric ratio (dr) [10]. The biocatalytic route offers higher atom economy, while chiral auxiliaries facilitate gram-scale synthesis under non-enzymatic conditions.
Table 1: Comparison of Stereoselective Methods for Core Synthesis
Method | Catalyst/Reagent | Stereoselectivity | Scale Feasibility |
---|---|---|---|
Biocatalytic Reduction | Rhky-ADH | >99% ee | Multi-gram |
Chiral Auxiliary | Oppolzer’s Sultam | >99% dr | Gram-scale |
Engineered P450 | Bacillus subtilis Cytochrome | 98% ee | Gram-scale |
Regioselective O-methylation targets the C5 hydroxyl of the cyclopentane diol moiety or the triazole nitrogen. Key challenges include avoiding N-alkylation and preserving stereochemistry. For oxygen-methylation:
Enzymatic catalysis and organocatalysts address regioselectivity challenges:
Table 2: Catalytic Systems for Regioselective Methylation
Catalyst Type | Example | Regioselectivity (O:N Ratio) | Byproduct Formation |
---|---|---|---|
Organocatalyst | DBU | 95:5 | <5% |
Biocatalyst | CAL-B Lipase | >99:1 (enantioselective) | <1% |
Metal-Organic Framework | ZIF-8 | 92:8 | <7% |
Protecting groups shield diols and amines during methylation:
Table 3: Protecting Group Performance in Ticagrelor Methylation
Protecting Group | Deprotection Reagent | Compatibility with Methylation | Deprotection Yield |
---|---|---|---|
Acetonide | HCl/DCM | High | 85% |
TBDMS | TBAF/THF | Moderate | 92% |
Benzyl | Pd/C, H₂ | High | 88% |
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: